

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Bromisoval

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Compound of Interest

Compound Name: *Bromisoval*

Cat. No.: *B1667876*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **Bromisoval**, a sedative and hypnotic agent. The document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support further research and formulation activities. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside visual representations of these workflows using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction

Bromisoval, with the chemical name (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a bromoureide derivative that has been used for its sedative and hypnotic properties.[1] A thorough understanding of its physicochemical properties and solubility is fundamental for its formulation, bioavailability, and overall therapeutic efficacy. This guide synthesizes available data on **Bromisoval**'s core characteristics and outlines the experimental procedures for their determination.

Physicochemical Properties

The fundamental physicochemical properties of **Bromisoval** are summarized in the table below. These parameters are crucial for predicting the behavior of the compound in various physiological and formulation environments.

Property	Value	Reference
IUPAC Name	(RS)-2-Bromo-N-carbamoyl-3-methylbutanamide	[1]
Chemical Formula	C ₆ H ₁₁ BrN ₂ O ₂	[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Molecular Weight	223.07 g/mol	[1][3][4][5][7][8][9][10][13][14]
Appearance	White to off-white crystalline powder	[4]
Melting Point	Approximately 152 °C	[3][10]
pKa (acidic)	10.536	[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. **Bromisoval** is generally described as being soluble in organic solvents and less soluble in water.[4] The available quantitative solubility data is presented below.

Solvent	Solubility	Temperature	Reference
Water	19.03 g/L	Not Stated	[2]
1.71 mg/mL (1.71 g/L)	Not Stated	[5]	
Dimethyl Sulfoxide (DMSO)	300 mg/mL	Not Stated	[3][14]
44 mg/mL	Not Stated	[7]	
Methanol	Slightly Soluble	Not Stated	[2]
Ethanol	Data Not Available	-	
Ether	Data Not Available	-	
Chloroform	Data Not Available	-	

Note: The significant discrepancy in the reported water solubility values may be attributable to different experimental conditions, such as temperature and pH, which were not specified in the sources.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **Bromisoval**.

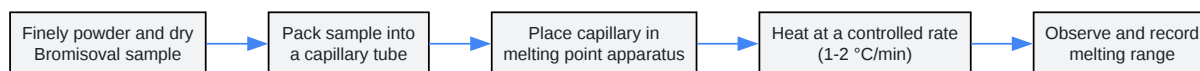
Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered and dried **Bromisoval** is packed into a capillary tube.
- **Apparatus:** A calibrated melting point apparatus is used.

- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.



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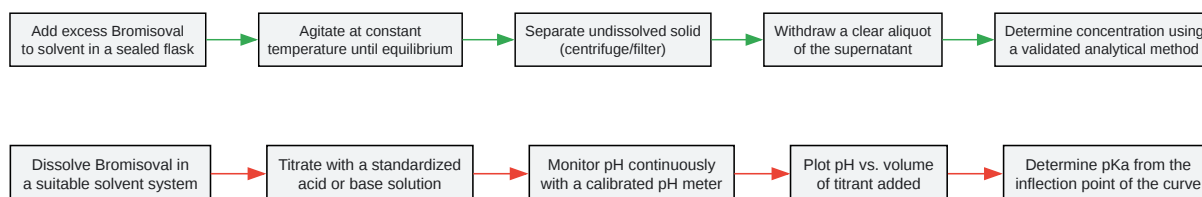
Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

- Preparation: An excess amount of **Bromisoval** is added to a known volume of the desired solvent (water, ethanol, ether, chloroform) in a sealed flask.
- Equilibration: The flasks are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Bromisoval** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.



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